

Comparing the efficacy of EMD 1204831 and Tepotinib in preclinical models

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Compound of Interest

Compound Name: EMD 1204831

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A Preclinical Showdown: EMD 1204831 vs. Tepotinib in Cancer Models

In the landscape of targeted cancer therapy, inhibitors of the MET receptor tyrosine kinase have emerged as a promising strategy for tumors exhibiting MET pathway dysregulation. This guide provides a head-to-head comparison of the preclinical efficacy of two potent MET inhibitors, **EMD 1204831** and Tepotinib, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in established cancer models.

At a Glance: Key Efficacy Parameters

To facilitate a direct comparison, the following tables summarize the in vitro and in vivo preclinical data for **EMD 1204831** and Tepotinib.

Inhibitor	Assay	IC50 (nmol/L)
EMD 1204831	c-Met Kinase Assay	9[1][2]
Tepotinib	c-Met Kinase Assay	1.7[3]

Table 1: In Vitro c-Met Kinase Inhibition. This table displays the half-maximal inhibitory concentration (IC50) of each compound against the c-Met receptor tyrosine kinase.

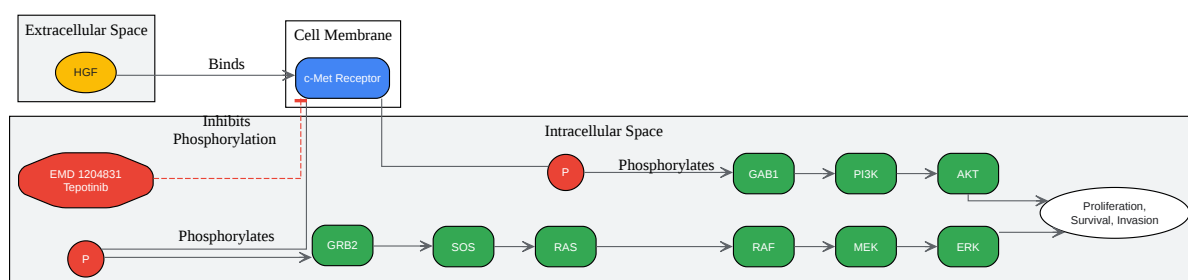
Inhibitor	Xenograft Model	Cell Line	Cancer Type	Dosage (mg/kg/day)	Tumor Growth Inhibition/Regression
EMD 1204831	Subcutaneous	EBC-1	Lung Cancer	50	Tumor Regression[4]
Subcutaneous	KP-4	Pancreatic Carcinoma	100	Tumor Growth Inhibition[4]	
Subcutaneous	Hs746T	Gastric Cancer	Not Reported	Effective Tumor Growth Inhibition and Regression[4]	
Subcutaneous	U87MG	Glioblastoma	Not Reported	Effective Tumor Growth Inhibition and Regression[4]	
Tepotinib	Subcutaneous	EBC-1	Lung Cancer	15	Tumor Growth Inhibition with complete regressions in 7/10 mice[4]
Subcutaneous	EBC-1	Lung Cancer	25	Complete regression in 10/10 mice[4]	
Subcutaneous	Hs746T	Gastric Cancer	3	Effective Tumor Growth Inhibition[4]	

Subcutaneous	Hs746T	Gastric Cancer	6	Tumor Regression[4]
Subcutaneous	KP-4	Pancreatic Carcinoma	≥25	Tumor Control or Inhibition[5]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models. This table summarizes the in vivo efficacy of **EMD 1204831** and Tepotinib in various human tumor xenograft models in mice.

Delving into the Mechanisms: The c-Met Signaling Pathway

Both **EMD 1204831** and Tepotinib exert their antitumor effects by targeting the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is a known driver of tumor progression, promoting cell proliferation, survival, motility, and invasion.[1][2][4] The diagram below illustrates the canonical c-Met signaling cascade and the point of inhibition for these targeted therapies.

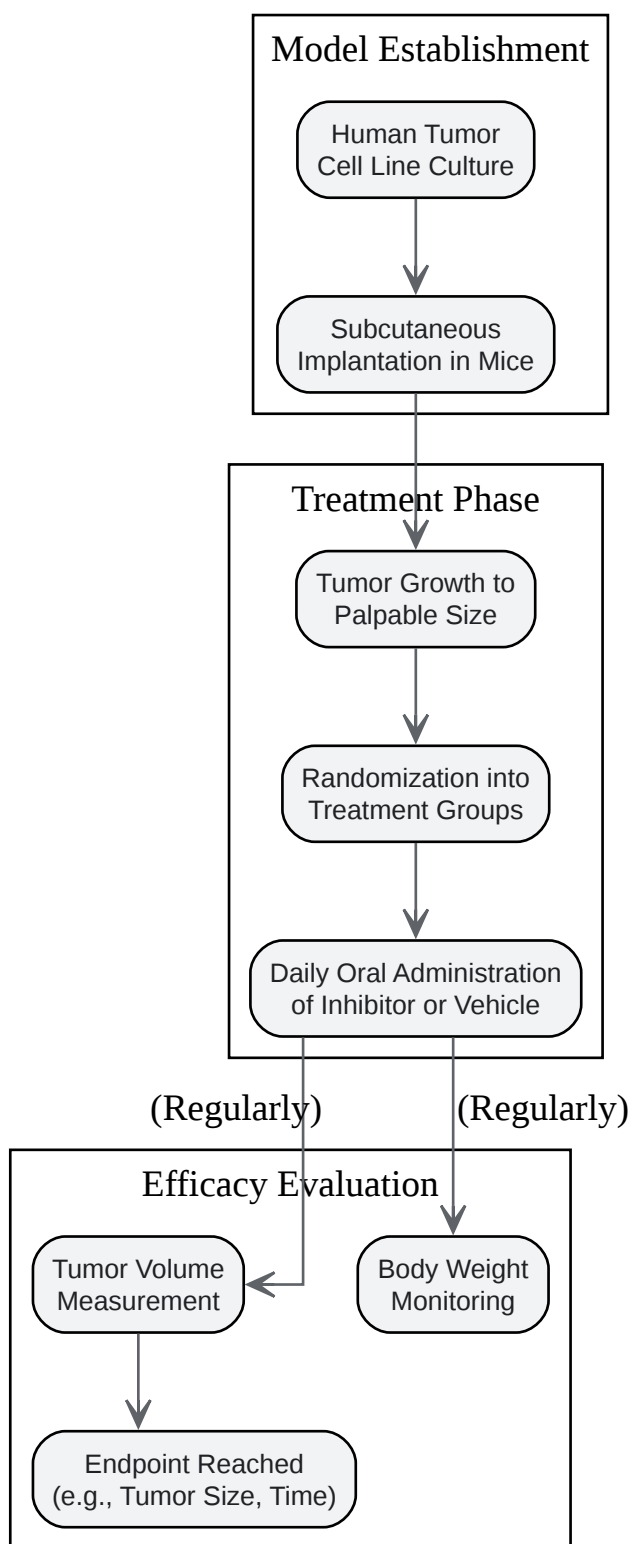


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c-Met signaling pathway and inhibitor action.

Experimental Corner: A Look at the Protocols

The preclinical evaluation of **EMD 1204831** and Tepotinib relied on standardized in vivo xenograft models to assess their antitumor activity. The general workflow for these studies is outlined below.



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Generalized experimental workflow for xenograft studies.

Key Methodologies

Cell Lines and Culture:

- EBC-1 (Lung Cancer): This human lung squamous cell carcinoma cell line is characterized by MET gene amplification.
- KP-4 (Pancreatic Cancer): A human pancreatic carcinoma cell line that is dependent on hepatocyte growth factor (HGF) for c-Met activation.[4]
- Hs746T (Gastric Cancer): This human gastric carcinoma cell line exhibits MET gene amplification and is HGF-independent.[4]
- U87MG (Glioblastoma): A human glioblastoma cell line that shows HGF-dependent c-Met activation.[4]

Animal Models:

- Female BALB/c nude mice were typically used for the subcutaneous implantation of tumor cells.

Drug Administration and Dosing:

- Both **EMD 1204831** and Tepotinib were administered orally once daily.
- The specific doses for each compound and experiment are detailed in Table 2.
- A vehicle control group was included in all studies for comparison.

Efficacy Assessment:

- Tumor volume was calculated regularly using caliper measurements.
- Tumor growth inhibition was determined by comparing the tumor volumes in the treated groups to the vehicle control group.
- Animal body weight was monitored as an indicator of treatment-related toxicity.

In Summary

Both **EMD 1204831** and Tepotinib demonstrate potent and selective inhibition of the c-Met receptor tyrosine kinase, leading to significant antitumor activity in preclinical models of various cancers with MET dysregulation. Tepotinib exhibits a lower IC₅₀ in in vitro kinase assays, suggesting higher potency at the molecular level. In in vivo xenograft studies, both compounds induced tumor regression in MET-amplified lung cancer models (EBC-1). Tepotinib has been extensively studied in a broader range of preclinical models with detailed dose-response data available, showing efficacy in both HGF-dependent and -independent tumors. The experimental protocols for evaluating these inhibitors follow a standard and rigorous methodology, providing a solid foundation for their clinical development. This comparative guide highlights the promising preclinical profiles of both agents and underscores the importance of targeting the c-Met pathway in oncology drug discovery.

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